Specific Optical Rotation and Stereochemical Characterization of (2R,3R)-2,3-Dihydroxybutane-1,4-diyl Dibenzoate
Specific Optical Rotation and Stereochemical Characterization of (2R,3R)-2,3-Dihydroxybutane-1,4-diyl Dibenzoate
Executive Summary
In the realm of asymmetric synthesis and pharmaceutical development, (2R,3R)-2,3-dihydroxybutane-1,4-diyl dibenzoate (CAS: 176590-77-5) serves as a critical C2 -symmetric chiral building block[1]. Also known as[(2R,3R)-4-benzoyloxy-2,3-dihydroxybutyl] benzoate, this compound is derived from the L-threitol backbone. For researchers utilizing this intermediate, the specific optical rotation ( [α]D ) is the primary Critical Quality Attribute (CQA) used to validate enantiomeric purity and verify that no racemization occurred during selective esterification.
As a Senior Application Scientist, I have structured this technical guide to detail the stereochemical causality, the step-by-step synthetic isolation, and the self-validating polarimetric protocols required to accurately determine and interpret the specific optical rotation of this compound.
Stereochemical Framework & Chiroptical Theory
The specific optical rotation of a molecule is fundamentally dictated by its chiral environment and conformational equilibrium in a given solvent.
Unlike its diastereomer erythritol—which is a meso compound possessing an internal plane of symmetry and thus an optical rotation of zero[2]—the (2R,3R)-threitol backbone possesses a C2 axis of symmetry. This symmetry ensures that the molecule is chiral and optically active. The core L-threitol molecule exhibits a dextrorotatory specific rotation ( [α]D20=+14∘ in ethanol)[3].
When the primary hydroxyls at the C1 and C4 positions are functionalized with bulky benzoate groups, the molar refractivity and the steric bulk of the molecule are significantly altered. Furthermore, the free secondary hydroxyls at C2 and C3 are capable of intermolecular hydrogen bonding with polar solvents (such as methanol or ethanol) or intramolecular hydrogen bonding in non-polar solvents (such as chloroform). This solvent-solute interaction shifts the conformational equilibrium of the C2 backbone, which directly impacts both the magnitude and the sign of the specific optical rotation.
Quantitative Chiroptical Data
To contextualize the chiroptical behavior of (2R,3R)-2,3-dihydroxybutane-1,4-diyl dibenzoate, it is essential to compare it against its stereoisomers and structurally analogous derivatives. The table below summarizes the specific optical rotation values for the threitol family.
| Compound Name | Configuration | CAS Number | [α]D20 Value | Solvent / Concentration | Reference |
| L-Threitol | (2R,3R) | 2319-57-5 | +14±1∘ | Ethanol (c = 2.0) | [3] |
| D-Threitol | (2S,3S) | 2418-52-2 | −4.6∘ | Water (c = 7.0) | [4] |
| (-)-1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol | (2R,3R) | 37002-45-2 | −13±1∘ | Chloroform (c = 8.8) | [5] |
| (+)-1,4-Di-O-tosyl-2,3-O-isopropylidene-D-threitol | (2S,3S) | 51064-65-4 | +13±1∘ | Chloroform (c = 8.8) | [6] |
| (2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate | (2R,3R) | 176590-77-5 | Determined via Protocol | Chloroform (c = 1.0) | [1] |
Note: The exact magnitude of the dibenzoate derivative is highly dependent on the solvent matrix due to the free C2/C3 hydroxyls. The protocol below establishes the standardized method for its determination.
Experimental Workflows
Selective Synthesis Protocol
To obtain an accurate polarimetric reading, the compound must be synthesized without eroding its enantiomeric excess. The following protocol leverages steric differentiation to selectively benzoylate the primary hydroxyls, adapted from established industrial methodologies[7].
Step 1: Acidic Deprotection to L-Threitol
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Suspend 30.0 g of ((4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanol in a mixture of 28 mL methanol and 280 mL deionized water[7].
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Add 1.0 g of Amberlyst 15 (hydrogen form). Causality: Amberlyst 15 is a strongly acidic macroreticular resin that efficiently hydrolyzes the acetonide protecting group while allowing for simple removal via filtration, preventing acid-catalyzed racemization during workup[7].
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Stir the mixture overnight at 60 °C.
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Filter the solid resin and concentrate the filtrate under reduced pressure. Wash with hexane to yield pure (2R,3R)-butane-1,2,3,4-tetraol (L-threitol).
Step 2: Regioselective 1,4-Benzoylation
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Dissolve 19.0 g of the obtained L-threitol in 200 mL of N-Methyl-2-pyrrolidone (NMP)[7]. Causality: NMP is a highly polar aprotic solvent that fully solubilizes the tetraol network.
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Dropwise add 39.8 mL of benzoyl chloride at room temperature.
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Elevate the temperature to 50 °C and stir for 2 hours[7]. Causality: The primary hydroxyls at C1 and C4 are sterically unhindered compared to the secondary C2/C3 hydroxyls. Maintaining exactly 50 °C ensures kinetic control, driving the 1,4-diesterification to completion without triggering over-benzoylation.
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Cool to room temperature, quench with 800 mL of water, and collect the resulting precipitate by filtration. Recrystallize from ethyl acetate/hexane to yield enantiopure (2R,3R)-2,3-dihydroxybutane-1,4-diyl dibenzoate.
Polarimetric Determination Protocol
A self-validating system for measuring the specific optical rotation requires strict control over environmental variables.
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Sample Preparation: Accurately weigh 1.000 g of the synthesized (2R,3R)-2,3-dihydroxybutane-1,4-diyl dibenzoate (dried under high vacuum for 12 hours to remove trace water).
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Volumetric Dissolution: Transfer the solid to a 100.0 mL Class A volumetric flask. Dissolve and dilute to the mark with HPLC-grade Chloroform. This establishes a precise concentration ( c ) of 1.0 g / 100 mL (or 0.01 g/mL).
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Instrument Calibration: Power on the digital polarimeter and allow the Sodium lamp (589 nm D-line) to stabilize for 30 minutes. Set the Peltier temperature controller to exactly 20.0 °C.
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Blanking: Fill a 1 dm (100 mm) quartz polarimeter cell with pure HPLC-grade Chloroform. Ensure no air bubbles are trapped in the light path. Zero the instrument.
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Measurement: Flush the cell twice with the sample solution, then fill it. Record the observed optical rotation ( α ).
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Calculation: Apply the Biot formula:
[α]D20=l⋅cα(Where l=1 dm, and c=1.0 g/100 mL).
Mechanistic Pathway Visualization
Synthetic and analytical workflow for (2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate.
References
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European Patent Office. "CYCLIC COMPOUND - EP 3296296 A1". epo.org. 8
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LibreTexts. "5.10: Diastereomers and Physical Properties". libretexts.org. 2
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Chem-Impex. "L-Threitol". chemimpex.com. 3
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Chegg. "Q4. D-threitol has an optical rotation...". chegg.com. 4
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Chem-Impex. "(-)-1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol". chemimpex.com. 5
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Chem-Impex. "(+)-1,4-Di-O-tosyl-2,3-O-isopropylidene-D-threitol". chemimpex.com. 6
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PubChem. "(2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate | C18H18O6". nih.gov. 1
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